3'-Sialyllactose

Influenza virology Receptor specificity Sialylglycopolymer binding

3′-Sialyllactose (3′-SL) features an α2-3 sialic acid linkage conferring isomer-specific bioactivity that 6′-SL cannot replicate. Demonstrates 100–1000× selective binding to avian influenza hemagglutinins vs. 6′-SLN, Mycoplasma pneumoniae anti-adhesion, and NF-κB pathway blockade validated in arthritis models. FDA GRAS (GRN 1052) for infant formula; EU Novel Food authorized under Regulation (EU) 2024/1047. 300 MT/year industrial capacity available. For isomer-defined applications in viral receptor studies, infant nutrition, anti-adhesion screening, or neurodevelopment research, specify 3′-SL—not generic sialyllactose.

Molecular Formula C23H39NO19
Molecular Weight 633.6 g/mol
CAS No. 35890-38-1
Cat. No. B164678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Sialyllactose
CAS35890-38-1
Synonyms3'-sialyllactose
N-acetylneuraminyl-2-3-galactopyranosyl-1-4-glucopyranose
Molecular FormulaC23H39NO19
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
InChIInChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
InChIKeyOIZGSVFYNBZVIK-FHHHURIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Sialyllactose (3′-SL, CAS 35890-38-1) Procurement Guide: Sialylated HMO Structure, Properties, and Core Applications


3′-Sialyllactose (3′-SL, CAS 35890-38-1) is a sialylated trisaccharide consisting of lactose linked to N-acetylneuraminic acid (sialic acid) via an α2-3 glycosidic bond, with the molecular formula C23H39NO19 and a molecular weight of 633.55 g/mol [1]. It is one of the most abundant acidic human milk oligosaccharides (HMOs) in human breast milk, accounting for approximately 13% of total HMOs [2]. The compound is commercially available as a white to ivory-coloured spray-dried powder with purity specifications ranging from ≥88.0% (sodium salt, food-grade) to ≥98% (research-grade, HPLC) [3]. 3′-SL is stable under physiological conditions and resistant to digestion in the upper gastrointestinal tract, enabling it to reach the colon where it exerts prebiotic and immunomodulatory functions .

3′-Sialyllactose vs. 6′-Sialyllactose: Why Sialic Acid Linkage Position (α2-3 vs. α2-6) Dictates Biological Function and Prevents Simple Substitution


3′-Sialyllactose and its isomer 6′-sialyllactose (6′-SL) differ solely in the glycosidic linkage position of sialic acid to the galactose residue (α2-3 versus α2-6), yet this single positional change produces fundamentally distinct biological recognition profiles that preclude generic substitution. In viral hemagglutinin binding assays, avian influenza isolates display high binding affinity for 3′-SL-conjugated polymers but two to three orders of magnitude lower affinity for 6′-SLN (6′-sialyl-N-acetyllactosamine), whereas non-egg-adapted human influenza viruses bind 6′-SLN strongly but do not bind 3′-SL-conjugated polymers [1]. Similarly, 3′-SL-conjugated dendrimers selectively inhibit avian influenza strains while 6′-SL-conjugated dendrimers preferentially inhibit human strains in cell-based neutralization assays [2]. At the pathogen adhesion level, 3′-SL but not 6′-SL inhibits Mycoplasma pneumoniae attachment to laminin [3]. These isomer-specific binding differences arise from the distinct three-dimensional presentation of the terminal sialic acid moiety, which is differentially recognized by host receptors, viral hemagglutinins, bacterial adhesins, and mammalian lectins [4]. Consequently, substituting 3′-SL with 6′-SL or other sialylated oligosaccharides will yield non-equivalent biological outcomes in applications ranging from infant formula formulation to viral receptor studies and anti-adhesion therapeutic development.

3′-Sialyllactose (3′-SL) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Isomer-Specific Viral Hemagglutinin Binding: 3′-SL Binds Avian Influenza Strains with 100–1000× Higher Affinity than Human Strains

3′-SL-conjugated polyacrylic acid (P-3-SL) displays high binding affinity for avian influenza virus isolates, whereas non-egg-adapted human influenza A and B viruses do not bind P-3-SL. The affinity difference between P-3-SL and P-6-SLN for avian isolates is two to three orders of magnitude (100–1000×) [1]. In functional antiviral assays using PAMAM dendrimers conjugated with either 3′-SL or 6′-SL, human influenza A virus strains were inhibited by 6′-SL-conjugated dendrimers and to a lesser extent by 3′-SL-conjugated dendrimers, whereas avian strains were inhibited only by 3′-SL-conjugated dendrimers [2].

Influenza virology Receptor specificity Sialylglycopolymer binding

Upper Gastrointestinal Stability: 3′-SL Shows 46% Lower Hydrolysis than 6′-SL Under Simulated Gastric Conditions

Under simulated infant stomach conditions (pH 2.0), 3′-SL (referred to as 2,3-SL) exhibited only 8.21% hydrolysis, compared to 15.09% hydrolysis for 6′-SL (2,6-SL), representing a 46% reduction in acidic degradation [1]. This differential stability enables a greater proportion of ingested 3′-SL to reach the colon intact, where it functions as a prebiotic substrate for beneficial gut microbiota including Bifidobacterium infantis, B. bifidum, and Bacteroides vulgatus [1].

Prebiotic stability In vitro digestion Infant nutrition

Brain Ganglioside Sialic Acid Enrichment: 3′-SL at 2 g/L Increases Corpus Callosum SA by 15%; at 4 g/L Increases Cerebellar SA by 10%

In a 21-day randomized controlled feeding trial with neonatal piglets (n=9 per group), supplementation with 3′-SL at 2 g/L increased ganglioside-bound sialic acid (SA) in the corpus callosum by 15% compared to unsupplemented control formula [1][2]. At a higher dose of 4 g/L, 3′-SL increased ganglioside-bound SA in the cerebellum by 10% compared to controls. Notably, the 2 g/L dose of 3′-SL achieved equivalent corpus callosum SA enrichment (15%) as 6′-SL at the same dose, indicating both isomers can serve as SA sources for neurologic development, though dose-response patterns differ [1].

Neurodevelopment Ganglioside sialic acid Neonatal piglet model

Colonic Microbiota Modulation: 3′-SL at 4 g/L Reduces Enterobacteriaceae by 2.3-Fold and Lactobacillales by 4-Fold in Neonatal Piglets

In the same 21-day neonatal piglet study, 3′-SL supplementation at 4 g/L produced significant (P < 0.05) shifts in colonic microbiota composition compared to unsupplemented controls. Specifically, taxa belonging to family Enterobacteriaceae (phylum Proteobacteria) were 2.3-fold lower, and taxa belonging to order Lactobacillales (phylum Firmicutes) were 4-fold lower in 3′-SL-fed piglets than in controls [1]. In contrast, 6′-SL at 4 g/L increased beneficial taxa including Collinsella aerofaciens, Ruminococcus, Faecalibacterium, and Prevotella (Wald test, P < 0.05) [1]. These findings demonstrate isomer-specific microbiome modulation profiles beyond shared prebiotic effects.

Gut microbiota Microbiome modulation Prebiotic selectivity

Anti-Inflammatory Efficacy: 3′-SL Completely Blocks p65 Phosphorylation in Rheumatoid Arthritis Models and Suppresses Mmp3/Mmp13/Cox2 Expression in Osteoarthritis Models

In a collagen-induced arthritis (CIA) mouse model, 3′-SL treatment markedly alleviated disease severity by reducing paw swelling, clinical scores, incidence rate, and serum inflammatory cytokine levels. Notably, phosphorylation of p65, a key protein in the NF-κB signaling pathway, was totally blocked by 3′-SL in the rheumatoid arthritis models [1]. In a separate osteoarthritis model, 3′-SL at 100 μM blocked IL-1β-induced expression of Mmp3, Mmp13, and Cox2 in murine articular cartilage, while in vivo oral administration at 50–100 mg/kg protected against cartilage destruction in a destabilization of the medial meniscus (DMM) mouse model [2]. These anti-inflammatory effects are mediated via NF-κB regulation and inhibition of Erk phosphorylation and IκB degradation [2].

Immunomodulation NF-κB signaling Anti-arthritic activity

Non-Bifidogenic Prebiotic Activity in Adults: 3′-SL Increases Short-Chain Fatty Acids via Phascolarctobacterium and Lachnospiraceae Enrichment

Using the simulator of human intestinal microbial ecosystem (SHIME®) with fecal samples from human adults, both 3′-SL and 6′-SL increased short-chain fatty acid (SCFA) content including propionate and butyrate. However, 16S rRNA gene sequencing revealed that SLs promoted growth of Phascolarctobacterium and Lachnospiraceae—SCFA-producing bacteria—but not Bifidobacterium growth [1]. This represents a non-bifidogenic prebiotic effect that distinguishes sialyllactoses from other HMOs such as 2′-fucosyllactose which strongly promote Bifidobacterium proliferation. Both SL isomers produced similar SCFA outcomes, suggesting functional redundancy for adult gut barrier applications.

Adult microbiome Short-chain fatty acids SHIME model

3′-Sialyllactose (3′-SL) Procurement Applications: Evidence-Backed Use Cases for Infant Formula, Neurodevelopment Research, Anti-Inflammatory Studies, and Viral Receptor Analysis


Infant Formula and Follow-On Formula Fortification with GRAS-Approved 3′-SL

3′-SL sodium salt has received FDA 'no question' letter status under GRAS Notice GRN 1052 for use in non-exempt infant formula and conventional foods [1]. The Food Standards Agency (FSA) and Food Standards Scotland (FSS) have completed a safety assessment confirming 3′-SL sodium salt is safe under proposed conditions of use, with anticipated intake for infants to 16 weeks estimated at 73 mg/kg bw/day (equivalent to 489 mg/day for a 6.7 kg infant) [2]. Industrial-scale production capacity exists with Kyowa Hakko Bio's 300 metric ton/year facility in Thailand manufacturing 3′-SL, 6′-SL, and 2′-FL . A randomized multicenter trial demonstrated that infant formula containing 3′-SL as part of a 5-HMO blend (5.75 g/L total HMOs including 2′-FL, 3-FL, LNT, 3′-SL, and 6′-SL) supported normal growth and gastrointestinal tolerance in healthy term infants, with stool characteristics in the experimental formula group more closely resembling those of breastfed infants compared to control formula [3]. For procurement, 3′-SL offers validated safety for infant nutrition applications with established industrial supply chains and clinical tolerance data in multi-HMO formulations.

Neonatal Neurodevelopment Research: Brain Ganglioside Sialic Acid Enrichment Studies

3′-SL supplementation at 2–4 g/L increases ganglioside-bound sialic acid in neonatal brain tissue by 10–15% over unsupplemented controls, as demonstrated in the piglet model [1]. This enrichment occurs in region-specific patterns: 2 g/L 3′-SL increases corpus callosum SA by 15%, while 4 g/L increases cerebellar SA by 10%. Both 3′-SL and 6′-SL demonstrate this capacity, suggesting sialyllactoses serve as bioavailable sialic acid sources for neurologic development [1]. For research applications investigating the role of dietary sialic acid in early-life brain development, 3′-SL provides a structurally defined, commercially available HMO with validated brain SA enrichment efficacy in a translational large animal model.

Anti-Inflammatory and Immunomodulatory Therapeutic Development Targeting NF-κB Signaling

3′-SL demonstrates complete blockade of p65 phosphorylation in the NF-κB signaling pathway, with validated efficacy in collagen-induced arthritis (CIA) mouse models [1]. In osteoarthritis models, 3′-SL at 100 μM suppresses Mmp3, Mmp13, and Cox2 expression in articular cartilage ex vivo, while oral administration at 50–100 mg/kg protects against cartilage destruction in vivo [2]. Additionally, 3′-SL administration reduces atopic dermatitis symptoms by inducing regulatory T cell (Treg) differentiation and downregulating IgE, IL-4, IL-5, IL-13, IL-17, IFN-γ, and TNF-α in mouse models . These convergent lines of evidence support procurement of 3′-SL for preclinical studies investigating NF-κB-mediated inflammatory conditions including rheumatoid arthritis, osteoarthritis, and atopic dermatitis.

Avian Influenza Virus Receptor Studies and Anti-Adhesion Assay Development

3′-SL-conjugated polymers and dendrimers demonstrate high binding affinity and specific neutralization of avian influenza virus strains, while human influenza strains require 6′-SL-conjugated constructs for equivalent inhibition [1][2]. The binding affinity difference between P-3-SL and P-6-SLN for avian isolates spans two to three orders of magnitude (100–1000×) [1]. Furthermore, 3′-SL but not 6′-SL inhibits Mycoplasma pneumoniae attachment to laminin, demonstrating broader anti-adhesion applications beyond influenza . 3′-SL and 6′-SL are also used as reference standards in LC–MS/MS methods for quantifying sialylated oligosaccharides in milk and colostrum, with typical concentrations in bovine milk ranging from 60–94 μg/mL [3]. Procurement of 3′-SL is essential for avian viral receptor characterization, anti-adhesion therapeutic screening, and analytical quantification of sialylated HMOs in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Sialyllactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.